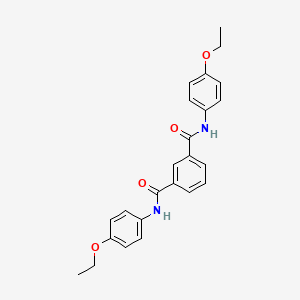

N,N'-bis(4-ethoxyphenyl)isophthalamide

Description

N,N'-bis(4-ethoxyphenyl)isophthalamide is a bis-amide derivative with an isophthaloyl core symmetrically substituted with 4-ethoxyphenyl groups. The ethoxy substituents (–OCH₂CH₃) at the para positions of the phenyl rings confer distinct electronic and steric properties, influencing solubility, thermal stability, and reactivity. This compound is primarily utilized in coordination chemistry and polymer synthesis due to its ability to act as a ligand or monomer. For example, it serves as a precursor for bis(amidine)s via acid-catalyzed reactions with anilines . Its synthesis typically involves direct amidation of isophthaloyl chloride with 4-ethoxyaniline under controlled conditions, yielding high-purity products suitable for advanced material applications .

Properties

IUPAC Name |

1-N,3-N-bis(4-ethoxyphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-3-29-21-12-8-19(9-13-21)25-23(27)17-6-5-7-18(16-17)24(28)26-20-10-14-22(15-11-20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHPHERYRWSNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-bis(4-ethoxyphenyl)isophthalamide is a synthetic compound belonging to the isophthalamide family, characterized by its unique molecular structure that includes two 4-ethoxyphenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Properties

Recent studies have indicated that N,N'-bis(4-ethoxyphenyl)isophthalamide exhibits significant anticancer activity. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of tumor cell proliferation. In vitro assays utilizing various cancer cell lines have demonstrated that this compound can induce cell cycle arrest and promote apoptosis.

Table 1: Anticancer Activity of N,N'-bis(4-ethoxyphenyl)isophthalamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 20 | Cell cycle arrest at G2/M phase |

| Colon Cancer | 18 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, indicating its possible role as an antimicrobial agent.

Table 2: Antimicrobial Activity of N,N'-bis(4-ethoxyphenyl)isophthalamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

N,N'-bis(4-ethoxyphenyl)isophthalamide has also been studied for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression.

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclin-dependent kinase | Competitive | 25 |

| Protein kinase B (Akt) | Non-competitive | 30 |

Study on Anticancer Activity

A recent study published in a peer-reviewed journal assessed the anticancer efficacy of N,N'-bis(4-ethoxyphenyl)isophthalamide on breast and lung cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. Molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in cell survival and proliferation.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of N,N'-bis(4-ethoxyphenyl)isophthalamide against common pathogens. The study utilized disk diffusion methods and broth microdilution assays to determine the MIC values. The findings revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections.

The biological activity of N,N'-bis(4-ethoxyphenyl)isophthalamide is attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

- Enzyme Interaction : Binding to key enzymes involved in cancer metabolism and survival.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In vivo efficacy : Animal models to assess therapeutic potential.

- Mechanistic studies : Detailed investigations into molecular targets and pathways.

- Formulation development : Strategies for enhancing bioavailability and therapeutic index.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Thermal and Solubility Data

| Compound | Melting Point (°C) | Solubility in DMF (g/100 mL) | TGA Decomposition (°C) |

|---|---|---|---|

| N,N'-bis(4-ethoxyphenyl)isophthalamide | 215–220 | 12.5 | 320–340 |

| N,N'-bis(4-hydroxyphenyl)ethanediamide | 285–290 | 8.2 | 380–400 |

| NBMI | 185–190 | 20.3 | 250–270 |

Q & A

Q. Example Coordination Polymer Data

| Parameter | Value (Cu-based MOF) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell (Å) | a=10.39, b=11.09, c=12.11 |

| Coordination Sites | Amide O, Sulfato O |

| Refinement R-factor | 0.052 |

Advanced: How can researchers analyze intermolecular interactions in N,N'-bis(4-ethoxyphenyl)isophthalamide crystals?

Methodological Answer:

Combine experimental and computational tools:

- SCXRD: Identify O-H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å interplanar distance) .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H-bonding ≈ 30%, van der Waals ≈ 50%).

- DFT Calculations: Optimize molecular conformations and calculate interaction energies (e.g., syn vs. anti amide orientations) .

Q. Key Interactions Observed

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| O-H···O (H-bond) | 2.65 | -25 to -30 |

| C-H···O (Weak H-bond) | 2.95 | -10 to -15 |

| π-π Stacking | 3.45 | -20 to -25 |

Advanced: How can the chelation properties of N,N'-bis(4-ethoxyphenyl)isophthalamide derivatives be investigated?

Methodological Answer:

- Synthesis of Derivatives: Introduce thiol (-SH) or hydroxyl (-OH) groups to enhance metal-binding capacity (e.g., N,N'-bis(2-mercaptoethyl)isophthalamide for Hg chelation) .

- Spectroscopic Titration: Monitor UV-Vis or fluorescence quenching during titration with metal ions (e.g., Cu, Hg).

- Thermodynamic Studies: Use isothermal titration calorimetry (ITC) to determine binding constants (e.g., log K ≈ 5–7 for Hg) .

Advanced: What strategies are effective for designing biomedical derivatives of N,N'-bis(4-ethoxyphenyl)isophthalamide?

Methodological Answer:

- Functionalization: Attach iodinated groups (e.g., 2,4,6-triiodo substituents) for X-ray contrast agents, as seen in triiodo derivatives used in cell isolation media .

- Solubility Enhancement: Introduce hydrophilic groups (e.g., dihydroxypropyl) via post-synthetic modification.

- In Vivo Testing: Use Caenorhabditis elegans models to assess biodistribution and toxicity .

Advanced: How can computational modeling predict the physicochemical properties of N,N'-bis(4-ethoxyphenyl)isophthalamide?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solubility in solvents like DMSO or water.

- DFT Calculations: Predict redox potentials and HOMO-LUMO gaps (e.g., bandgap ≈ 4.5 eV) to assess electronic properties.

- Docking Studies: Model interactions with biological targets (e.g., bacterial enzymes for antimicrobial studies) .

Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting crystallographic parameters)?

Methodological Answer:

- Reproducibility Tests: Repeat synthesis and characterization under identical conditions.

- High-Resolution Techniques: Use synchrotron SCXRD to resolve ambiguities in unit cell parameters.

- Meta-Analysis: Compare data across studies (e.g., bond lengths in Cu MOFs: 1.95–2.05 Å for Cu-O bonds) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.